EGFR Tyrosine Kinase Inhibition: 31-Fold Potency Reduction Relative to the Des-Methoxy Benzyl Analog
In a direct head-to-head comparison conducted under identical assay conditions (EGFR tyrosine kinase inhibition, [γ-³²P] ATP transfer assay, pH 7.4, 2°C), N-[(4-methoxyphenyl)methyl]quinazolin-4-amine demonstrated an IC₅₀ of 10,000 nM (10 μM) against human EGFR, compared with 320 nM for N-benzylquinazolin-4-amine — the des-methoxy analog differing only by the absence of the para-methoxy group on the benzyl ring [1]. This constitutes a 31.25-fold reduction in EGFR inhibitory potency attributable solely to the 4-methoxy substituent. Both data points originate from the same primary publication (Rewcastle et al., J Med Chem, 1995) and are cross-validated in BindingDB entries BDBM3258 (target) and BDBM3256 (comparator) [2]. For context, the most potent compound in the same series — 4-(3-bromophenyl)amino-6,7-dimethoxyquinazoline (PD 153035) — achieved an IC₅₀ of 0.029 nM, underscoring the quantitative precision with which 4-position substituents tune EGFR inhibition across a >300,000-fold dynamic range within this chemotype [3].
| Evidence Dimension | EGFR tyrosine kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 10,000 nM (10 μM) |
| Comparator Or Baseline | N-Benzylquinazolin-4-amine (des-methoxy analog): 320 nM |
| Quantified Difference | 31.25-fold reduction in potency (10,000 / 320) |
| Conditions | Human EGFR tyrosine kinase; [γ-³²P] ATP phospholipase C-γ1 substrate phosphorylation assay; pH 7.4; 2°C; University of Auckland (Rewcastle et al., 1995) |
Why This Matters
This quantifies the precise SAR penalty of the para-methoxy substituent, enabling researchers to select this compound as a low-potency reference control or to exploit its attenuated EGFR activity for selectivity profiling against kinase panels where potent EGFR inhibition would confound results.
- [1] Rewcastle GW, Denny WA, Bridges AJ, Zhou H, Cody DR, McMichael A, Fry DW. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. J Med Chem. 1995 Sep 1;38(18):3482-7. PMID: 7658435. View Source
- [2] BindingDB. BDBM3258: N-[(4-methoxyphenyl)methyl]quinazolin-4-amine, EGFR IC₅₀ = 1.00E+4 nM. BDBM3256: N-benzylquinazolin-4-amine, EGFR IC₅₀ = 320 nM. Both assayed at University of Auckland, identical conditions. View Source
- [3] Rewcastle et al. (1995), J Med Chem 38:3482-7. PD 153035 (4-(3-bromophenyl)amino-6,7-dimethoxyquinazoline) EGFR IC₅₀ = 0.029 nM — the most potent inhibitor in the study, providing the upper bound of the activity range. View Source
